5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one
Overview
Description
The compound “5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the reaction of a carboxylic acid derivative with a hydrazine . The specific synthesis of “this compound” would likely involve the reaction of a suitable precursor with 5-methyl-1,2,4-oxadiazol-3-yl .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring . The indole ring is substituted at the 3-position with a benzylidene group, which in turn is substituted at the 4-position with a 5-methyl-1,2,4-oxadiazol-3-yl group .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by the presence of the oxadiazole ring and the indole ring . The oxadiazole ring is a heterocycle, and its reactivity is influenced by the presence of the nitrogen and oxygen atoms . The indole ring is an aromatic system, and its reactivity is governed by the principles of aromaticity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted based on its structure. It is likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the solvent . The presence of the fluorine atom and the oxadiazole ring could influence its acidity and basicity .Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
Research has shown that derivatives similar to the compound have been synthesized and evaluated for their anti-inflammatory and anti-proliferative activities. For instance, a series of compounds structurally related to this compound demonstrated significant activity against human cancer cell lines and inflammation, indicating potential applications in the development of new anticancer and anti-inflammatory drugs (Sreevani Rapolu et al., 2013). Additionally, studies on fluorobenzamides containing thiazole and thiazolidine have highlighted their promising antimicrobial properties, suggesting the compound's relevance in combating microbial infections (N. Desai et al., 2013).
Catalytic and Biological Activity
The catalytic activity of nickel ferrite nanoparticles in the synthesis of derivatives of the compound has been explored, with findings indicating its utility in enhancing anti-oxidant and anti-microbial activities (T. N. Rao et al., 2019). This underscores the compound's role in facilitating the synthesis of pharmacologically active molecules.
Antitubercular and Antimycobacterial Agents
The synthesis of new derivatives that exhibit excellent antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium bovis BCG has been reported, highlighting the compound's potential application in the treatment of tuberculosis and related bacterial infections (Abhijit P. Chavan et al., 2019).
Radiopharmaceutical Applications
The automated synthesis of radiopharmaceuticals for PET imaging, involving compounds related to the one , has been successfully validated under current Good Manufacturing Practices (cGMP) conditions. This demonstrates its application in the development of diagnostic tools for medical imaging (Zonghua Luo et al., 2019).
Future Directions
The future research directions for “5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one” could involve further studies to elucidate its mechanism of action and potential therapeutic applications . It could also involve the synthesis of analogs to explore structure-activity relationships .
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . 1,2,4-oxadiazole derivatives also exhibited significant anti-cancer activity when evaluated against human cancer cell lines .
Mode of Action
For example, some indole derivatives show antitumor activity by inhibiting enzymes leading to the prevention of DNA synthesis .
Biochemical Pathways
Without specific information on the compound, it’s difficult to summarize the affected pathways and their downstream effects. Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
One of the challenges with many chemotherapeutic drugs like 5-fluorouracil, a pyrimidine analog, is their low bioavailability and high toxicity .
Result of Action
Indole and 1,2,4-oxadiazole derivatives have been shown to have significant anti-cancer activity .
Properties
IUPAC Name |
(3Z)-5-fluoro-3-[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methylidene]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c1-10-20-17(22-24-10)12-4-2-11(3-5-12)8-15-14-9-13(19)6-7-16(14)21-18(15)23/h2-9H,1H3,(H,21,23)/b15-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRFUUKJOVTWAG-NVNXTCNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C=C3C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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